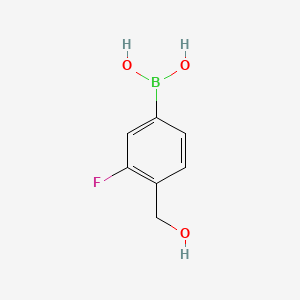

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGFMKDDCAZZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726921 | |

| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082066-52-1 | |

| Record name | B-[3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082066-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a key building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and a hydroxymethyl group, makes it a versatile reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a probable synthetic route to this compound, its detailed characterization profile, and its applications, with a focus on providing practical information for laboratory use.

Introduction

Phenylboronic acids are a class of organic compounds that have seen a dramatic rise in utility, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of multiple functional groups onto the phenyl ring allows for the creation of highly tailored molecules. This compound (CAS No. 1082066-52-1) is of particular interest due to the combined electronic effects of the fluorine atom and the synthetic handle provided by the hydroxymethyl group. These features are highly desirable in the development of novel pharmaceuticals, particularly in the fields of oncology and neurology, as well as in the design of advanced polymers and liquid crystals.[1] This document outlines a representative synthesis and the expected analytical characterization of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1082066-52-1 |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Data not consistently available; boronic acids often dehydrate upon heating. |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Protection of 4-Bromo-2-fluorobenzyl alcohol

-

To a solution of 4-bromo-2-fluorobenzyl alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Borylation via Halogen-Metal Exchange

-

Dissolve the protected 4-bromo-2-fluorobenzyl alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equiv., typically as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (1.2 equiv.) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.

Step 3: Deprotection and Isolation

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1-2 M HCl).

-

Stir the biphasic mixture vigorously for 1-2 hours to effect hydrolysis of the boronic ester and cleavage of the silyl ether protecting group.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent to afford this compound as a solid.

Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization data are predicted based on the analysis of structurally similar compounds.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted chemical shifts (δ) in ppm for the 1H, 13C, 19F, and 11B NMR spectra, typically recorded in a solvent like DMSO-d₆.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| ¹H | ~8.2 | br s | - | B(OH )₂ |

| ~7.6 - 7.8 | m | - | Ar-H | |

| ~7.2 - 7.4 | m | - | Ar-H | |

| ~5.3 | t | ~5.5 | CH ₂OH | |

| ~4.6 | d | ~5.5 | CH ₂OH | |

| ¹³C | ~160 (d) | d | ¹JCF ≈ 245 | C -F |

| ~135 - 140 | m | - | Ar-C | |

| ~125 - 130 | m | - | Ar-C | |

| ~115 (d) | d | ²JCF ≈ 20 | Ar-C | |

| ~60 | s | - | C H₂OH | |

| ipso-C-B | Not typically observed or very broad | - | C -B(OH)₂ | |

| ¹⁹F | ~ -110 to -120 | s | - | Ar-F |

| ¹¹B | ~28 - 32 | br s | - | B (OH)₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

For mass spectral analysis, electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.

| Ionization Mode | Predicted m/z | Species |

| ESI(-) | 169.05 | [M-H]⁻ |

| 187.06 | [M+H₂O-H]⁻ (boronate) | |

| 213.04 | [M+formate]⁻ | |

| High-Resolution MS | Calculated for C₇H₇BFO₃⁻ ([M-H]⁻): 169.0474 | Found: (To be determined experimentally) |

Applications in Research and Development

This compound is a valuable intermediate with broad applications:

-

Drug Discovery: It serves as a crucial building block in the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a site for further chemical modification.[1]

-

Suzuki-Miyaura Cross-Coupling: It is an excellent substrate for palladium-catalyzed cross-coupling reactions to form biaryl structures, which are common motifs in biologically active molecules.

-

Materials Science: This compound can be used in the preparation of advanced materials such as liquid crystals and polymers, where the boronic acid moiety can form stable boronate esters.[1]

The logical relationship of its utility is depicted below:

Caption: Relationship between the structural features of the title compound and its applications.

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

Spectroscopic Profile of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents an estimated spectroscopic profile based on the analysis of structurally similar compounds. This information is intended to support researchers in the identification and characterization of this important building block in organic synthesis and drug discovery.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of 4-(hydroxymethyl)phenylboronic acid and 3-fluorophenylboronic acid, taking into account the expected substituent effects on the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.7 - 7.6 | m | - | Ar-H |

| ~7.5 - 7.4 | m | - | Ar-H |

| ~7.2 - 7.1 | t | ~8 | Ar-H |

| ~4.7 | s | - | -CH₂OH |

| ~5.5 (broad s) | s | - | B(OH)₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~140 | C-CH₂OH |

| ~135 (d) | Ar-CH |

| ~128 (d) | Ar-CH |

| ~118 (d, ²JCF ≈ 20 Hz) | Ar-CH |

| ~62 | -CH₂OH |

| Not typically observed | C-B |

Solvent: DMSO-d₆ Note: The carbon atom directly attached to the boron (C-B) is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

Experimental Protocols

The following section outlines a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of fluorinated phenylboronic acids.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

NMR Spectrometer Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Approximately 12-16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and potential quadrupolar broadening.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 200-220 ppm.

-

Logical Workflow for Synthesis

The synthesis of this compound typically involves a multi-step process, which can be visualized as a logical workflow.

Caption: A representative synthetic pathway for this compound.

Solubility of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide on the Solubility of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide addresses the solubility of this compound in organic solvents, a critical parameter for its application in research and drug development. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive framework based on analogous compounds, including phenylboronic acid and its derivatives. It details standard experimental protocols for solubility determination and presents a generalized workflow for a key application of this class of compounds, the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The fluorine and hydroxymethyl substituents can influence the molecule's physicochemical properties, such as its acidity, polarity, and hydrogen bonding capabilities, which in turn affect its solubility and potential biological activity.

A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide provides relevant data from closely related compounds to inform solvent selection and outlines a reliable method for determining the solubility of the title compound.

Quantitative Solubility Data for Phenylboronic Acid Analogs

While specific data for this compound is not available, the solubility of phenylboronic acid and its substituted derivatives has been experimentally determined in several common organic solvents. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The introduction of substituents on the phenyl ring can alter these solubility profiles. The following tables summarize the mole fraction solubility (x) of phenylboronic acid and isobutoxyphenylboronic acid isomers at various temperatures. This data serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.020 |

| 303.15 | 0.035 | |

| 313.15 | 0.060 | |

| 323.15 | 0.100 | |

| 3-Pentanone | 293.15 | 0.110 |

| 303.15 | 0.160 | |

| 313.15 | 0.230 | |

| 323.15 | 0.325 | |

| Acetone | 293.15 | 0.130 |

| 303.15 | 0.185 | |

| 313.15 | 0.260 | |

| 323.15 | 0.355 | |

| Dipropyl ether | 293.15 | 0.105 |

| 303.15 | 0.155 | |

| 313.15 | 0.225 | |

| 323.15 | 0.320 | |

| Methylcyclohexane | 293.15 | 0.001 |

| 303.15 | 0.002 | |

| 313.15 | 0.003 | |

| 323.15 | 0.005 |

Data sourced from Leszczyński et al. (2020)[1]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.135 | 0.110 | |

| Dipropyl ether | 293.15 | 0.030 | 0.005 | 0.004 |

| 303.15 | 0.050 | 0.009 | 0.007 | |

| 313.15 | 0.080 | 0.016 | 0.012 | |

| 323.15 | 0.125 | 0.028 | 0.021 | |

| Methylcyclohexane | 293.15 | 0.002 | 0.001 | < 0.001 |

| 303.15 | 0.004 | 0.001 | 0.001 | |

| 313.15 | 0.007 | 0.002 | 0.002 | |

| 323.15 | 0.012 | 0.004 | 0.003 |

Data sourced from a study on isobutoxyphenylboronic acids.[3]

Experimental Protocol for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[4][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade, dried using standard methods)

-

Glass test tube or vial with a screw cap

-

Magnetic stirrer and stir bar

-

Controlled temperature bath (e.g., oil bath or heating block)

-

Calibrated thermometer or temperature probe (accuracy ±0.1 K)

-

Luminance probe or laser beam setup for turbidity detection (optional, for higher precision)

-

Analytical balance (accuracy ±0.0001 g)

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into a glass test tube or vial. The total mole fraction is precisely known.

-

Heating and Stirring: Place the sealed test tube in the controlled temperature bath and begin vigorous stirring to ensure a uniform suspension.

-

Temperature Increase: Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 K/min) to approach the equilibrium temperature without overshooting.

-

Observation: Continuously monitor the mixture for the disappearance of solid particles. The solubility temperature is the point at which the solution becomes completely clear. This can be determined visually or by monitoring the solution's turbidity with a luminance probe.[1][6]

-

Data Collection: Record the temperature of complete dissolution.

-

Repeatability: Repeat the measurement for different compositions of the solute and solvent to generate a comprehensive solubility curve (mole fraction vs. temperature).

Visualization of Key Processes

To provide a practical context for the application of this compound, the following diagrams illustrate a generalized workflow for solubility determination and its use in a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for Dynamic Solubility Determination.

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide offers a robust framework for researchers and drug development professionals. By presenting solubility data for analogous phenylboronic acids, a detailed and reliable experimental protocol for its determination, and a visual representation of its primary application, this document provides the necessary tools to effectively work with this compound. The provided information enables informed solvent selection for synthesis and purification, and a clear path to generating specific solubility data as required for advanced applications.

References

Unveiling Molecular Architecture: A Technical Guide to the Crystallographic Analysis of Phenylboronic Acids

For distribution among researchers, scientists, and drug development professionals.

Introduction

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling and as a sensor for carbohydrates stems from the unique electronic properties of the boronic acid moiety, further modulated by the fluoro and hydroxymethyl substituents. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for rational drug design, predicting intermolecular interactions, and understanding its solid-state properties.

As of the date of this publication, a detailed crystal structure for this compound is not publicly available in crystallographic databases. This guide, therefore, serves a dual purpose: first, to outline the comprehensive experimental workflow required to determine such a structure, and second, to present a complete crystallographic analysis of a closely related analogue, 4-carboxyphenylboronic acid , as a practical case study. This information provides a robust framework for researchers seeking to perform similar structural determinations.

General Experimental Protocol for Crystal Structure Determination

The process of determining the crystal structure of a small organic molecule is a well-established sequence of steps, from material synthesis to final data analysis and deposition.

Detailed Methodologies

-

Synthesis and Purification: The target compound must be synthesized and purified to a high degree (>98%). Impurities can significantly hinder crystallization. Standard techniques like column chromatography, recrystallization, and sublimation are employed.

-

Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. Common methods include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of reflections. A detector records the position and intensity of thousands of these reflections.

-

Data Processing and Structure Solution: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects, absorption). The corrected data is used to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods like "direct methods" or the "Patterson function".

-

Structure Refinement: The initial structural model is refined using a least-squares method. This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.

-

Validation and Deposition: The final structure is validated using software tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The data is then formatted into a standard Crystallographic Information File (CIF) and deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.

Case Study: Crystal Structure of 4-Carboxyphenylboronic Acid

The following data is presented as a representative example of the information obtained from a successful crystallographic study. The compound 4-carboxyphenylboronic acid is a structural isomer of the target compound, differing by the substitution pattern and the presence of a carboxylic acid instead of a hydroxymethyl group.

Experimental Protocol for 4-Carboxyphenylboronic Acid[1]

-

Crystallization: Single crystals of 4-carboxyphenylboronic acid were obtained by the slow evaporation of a solution in acetone at ambient conditions.[1]

-

Data Collection: X-ray diffraction data was collected on a suitable single crystal.

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms on the boronic acid and carboxylic acid groups were located from the difference Fourier map and refined isotropically. Other hydrogen atoms were placed in geometrically calculated positions.

Data Presentation

The quantitative data derived from the crystallographic analysis is summarized below.

Table 1: Crystal Data and Structure Refinement for 4-Carboxyphenylboronic Acid. [1]

| Parameter | Value |

| Empirical formula | C₇H₇BO₄ |

| Formula weight | 165.94 |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | |

| a | 16.918(4) Å |

| b | 6.945(2) Å |

| c | 13.526(3) Å |

| α | 90° |

| β | 113.11(3)° |

| γ | 90° |

| Volume | 1458.2(6) ų |

| Z | 8 |

| Density (calculated) | 1.512 Mg/m³ |

| Absorption coefficient | 0.122 mm⁻¹ |

| F(000) | 688 |

| Theta range for data collection | 2.08 to 25.00° |

| Reflections collected | 5105 |

| Independent reflections | 1282 [R(int) = 0.0404] |

| Final R indices [I>2σ(I)] | R1 = 0.0531, wR2 = 0.1491 |

| R indices (all data) | R1 = 0.0717, wR2 = 0.1652 |

| Goodness-of-fit on F² | 1.054 |

Table 2: Selected Bond Lengths for 4-Carboxyphenylboronic Acid.

| Bond | Length (Å) |

| B(1)-O(1) | 1.370(3) |

| B(1)-O(2) | 1.365(3) |

| B(1)-C(4) | 1.545(3) |

| C(7)-O(3) | 1.258(2) |

| C(7)-O(4) | 1.272(2) |

| C(1)-C(7) | 1.492(3) |

Table 3: Selected Bond Angles for 4-Carboxyphenylboronic Acid.

| Atoms | Angle (°) |

| O(2)-B(1)-O(1) | 118.0(2) |

| O(2)-B(1)-C(4) | 120.4(2) |

| O(1)-B(1)-C(4) | 121.6(2) |

| O(3)-C(7)-O(4) | 123.4(2) |

| O(3)-C(7)-C(1) | 118.8(2) |

| O(4)-C(7)-C(1) | 117.8(2) |

This detailed analysis of 4-carboxyphenylboronic acid showcases the depth of structural information that can be obtained and serves as a blueprint for the future characterization of this compound.

References

Stability of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid under acidic/basic conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid under various acidic and basic conditions. Understanding the stability of this and other arylboronic acids is critical for their successful application in organic synthesis, particularly in widely used cross-coupling reactions such as the Suzuki-Miyaura coupling. This document outlines the key factors influencing stability, common degradation pathways, and general experimental protocols for stability assessment.

Core Concepts in Arylboronic Acid Stability

The stability of arylboronic acids, including this compound, is governed by a delicate interplay of pH, temperature, and the electronic nature of the substituents on the aromatic ring. The primary factors to consider are the equilibrium between the boronic acid and boronate anion, and the principal degradation pathways: protodeboronation and boroxine formation.

pH-Dependent Equilibrium

In aqueous solutions, arylboronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻)[1]. At acidic to neutral pH, the trigonal form is predominant. As the pH increases above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the tetrahedral boronate, which is formed by the addition of a hydroxide ion[1]. This transformation is crucial for the reactivity of the boronic acid in reactions like the Suzuki-Miyaura coupling, where the tetrahedral boronate is the active species in the transmetalation step[1][2].

The presence of an electron-withdrawing fluorine atom on the phenyl ring of this compound is expected to lower its pKa, making the formation of the boronate anion more favorable at a lower pH compared to unsubstituted phenylboronic acid[3].

Caption: pH-dependent equilibrium of arylboronic acids.

Primary Degradation Pathways

Two primary degradation pathways for arylboronic acids are protodeboronation and the formation of boroxines. The propensity for each pathway is influenced by the specific reaction conditions.

Protodeboronation

Protodeboronation is a significant decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H)[1]. This reaction can be catalyzed by both acid and base, with the rate being highly dependent on the pH and the electronic properties of the aryl group[1][4]. For many arylboronic acids, the rate of protodeboronation increases at high pH due to the formation of the more reactive boronate anion[1]. Some electron-deficient arylboronic acids can have half-lives ranging from milliseconds to months under high pH conditions[1].

Caption: Protodeboronation degradation pathway.

Boroxine Formation

Arylboronic acids can undergo dehydration, particularly when heated, to form cyclic trimeric anhydrides known as boroxines[5][6]. This is a reversible process, and the addition of water can hydrolyze the boroxine back to the corresponding boronic acid. The presence of varying amounts of the anhydride is common in commercial samples of boronic acids[7][8].

Caption: Reversible formation of boroxines from boronic acids.

Stability in the Context of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and arylboronic acids are key reagents[2][9]. This reaction typically requires basic conditions to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium catalyst[1][2]. The base activates the boronic acid by converting it to the more nucleophilic tetrahedral boronate anion[1]. However, these same basic conditions can also promote protodeboronation, leading to reduced yields. Therefore, a careful balance of reaction conditions is necessary to favor the desired coupling over degradation. The use of boronic esters, such as pinacol esters, can offer increased stability towards protodeboronation under basic cross-coupling conditions[4].

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data Summary

| Condition | Effect on Stability | Predominant Degradation Pathway | Reference |

| Acidic pH | Can promote protodeboronation, though often slower than under basic conditions. | Protodeboronation | [1] |

| Neutral pH | Generally the most stable pH range for storage in solution. | Slow degradation | [4] |

| Basic pH | Promotes formation of the reactive boronate anion, which can accelerate both Suzuki coupling and protodeboronation. | Protodeboronation | [1][4] |

| Elevated Temperature | Accelerates both protodeboronation and boroxine formation (in the absence of sufficient water). | Protodeboronation, Boroxine Formation | [5] |

| Presence of Water | Can hydrolyze boroxines back to the boronic acid. Essential for the formation of the boronate anion. | - | [5] |

| Electron-withdrawing Substituents | Lowers the pKa, facilitating boronate formation. Can influence the rate of protodeboronation. | Protodeboronation | [3] |

| Electron-donating Substituents | Increases the pKa. Can influence the rate of protodeboronation. | Protodeboronation | [3] |

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific acidic or basic conditions, a systematic experimental approach is required. The following outlines a general workflow for such a study.

General Experimental Workflow

Caption: General workflow for assessing boronic acid stability.

Detailed Methodologies

-

Preparation of Solutions :

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, DMSO) in which it is fully soluble and stable.

-

Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 7, 9, 12).

-

-

Stability Study Setup :

-

In separate vials, add a known volume of the boronic acid stock solution to each buffer to reach a final desired concentration.

-

Incubate the vials at a constant, controlled temperature (e.g., 25 °C, 50 °C).

-

At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

-

Sample Analysis :

-

High-Performance Liquid Chromatography (HPLC) :

-

Quench the reaction in the aliquot if necessary (e.g., by neutralizing the pH).

-

Inject the sample onto a suitable HPLC column (e.g., C18).

-

Use a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) to separate the parent boronic acid from any degradation products.

-

Quantify the amount of remaining boronic acid by integrating the peak area and comparing it to a standard curve.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H, ¹⁹F, and ¹¹B NMR can be used to monitor the disappearance of the starting material and the appearance of degradation products.

-

¹¹B NMR is particularly useful for observing the equilibrium between the trigonal boronic acid and the tetrahedral boronate.

-

Samples can be prepared in deuterated solvents with appropriate buffering.

-

-

-

Data Analysis :

-

Plot the concentration of this compound as a function of time for each pH and temperature condition.

-

Determine the rate of degradation and the half-life of the compound under each condition.

-

If possible, identify the structure of major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR.

-

Handling and Storage Recommendations

Based on the general stability profile of arylboronic acids, the following handling and storage recommendations are provided for this compound:

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Avoid prolonged exposure to moisture and heat to minimize hydrolysis and boroxine formation.

-

Handling : Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes[10]. Avoid the formation of dust[10].

By understanding the principles outlined in this guide, researchers can better control the stability of this compound, leading to more robust and reproducible synthetic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. calpaclab.com [calpaclab.com]

- 8. 4-Fluoro-3-(hydroxymethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, recognized with the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid with various aryl halides. The resulting 3'-fluoro-4'-(hydroxymethyl)biphenyl derivatives are valuable structural motifs in medicinal chemistry, appearing in molecules with potential therapeutic applications. The presence of the fluoro and hydroxymethyl groups offers opportunities for further functionalization and can influence the pharmacological properties of the final compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of functionalized phenylboronic acids with aryl halides, providing a reference for optimizing the reaction with this compound. Please note that specific yields and reaction times may vary depending on the specific aryl halide used and the precise reaction conditions employed.

| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |

| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | ~90 |

| Phenylboronic acid | p-bromoacetophenone | Pd(II) Schiff base complex | K₂CO₃ | DMF/H₂O | 80 | 4 | 98 |

| 4-(Hydroxymethyl)phenylboronic acid | Iodotoluene | Pd catalyst | - | - | - | - | High |

| Arylboronic acids | Aryl bromides | Pd₂(dba)₃/P(t-Bu)₃ | CsF | THF | Room Temp | 12 | High |

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Reagents

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

General Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aryl bromide) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3'-fluoro-4'-(hydroxymethyl)biphenyl derivative.

-

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

General Suzuki-Miyaura Coupling Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Suzuki Coupling with (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. This compound is a valuable reagent that introduces a substituted phenyl ring with both a fluorine atom and a hydroxymethyl group, functionalities that can significantly influence the biological activity and physicochemical properties of the target molecule.

Palladium Catalysts and Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system.

Palladium Catalysts: A variety of palladium sources can be used, with the active catalyst being a Pd(0) species. Common precatalysts include:

-

Palladium(II) acetate (Pd(OAc)₂): Often used in combination with a phosphine ligand.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A versatile and commonly used catalyst.[2]

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): Another stable and effective precatalyst.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): Known for its high activity, especially with challenging substrates.[3]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Often paired with bulky electron-rich phosphine ligands.

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope. Common choices include:

-

Triphenylphosphine (PPh₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Tricyclohexylphosphine (PCy₃)

-

Buchwald ligands (e.g., SPhos, XPhos) for more challenging couplings.

Bases: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Common bases include:

-

Sodium carbonate (Na₂CO₃)[2]

-

Potassium carbonate (K₂CO₃)[4]

-

Potassium phosphate (K₃PO₄)[3]

-

Cesium carbonate (Cs₂CO₃)

Solvents: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Often, a mixture of an organic solvent and water is used. Common solvents include:

Data Presentation: Representative Reaction Conditions

While specific data for this compound is limited in readily available literature, the following table summarizes typical conditions for structurally similar boronic acids, providing a strong basis for reaction optimization.

| Boronic Acid | Aryl Halide/Triflate | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-(Hydroxymethyl)phenylboronic acid | Ethyl 1-isopropyl-6-(trifluoromethylsulfonyloxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Pd(PPh₃)₄ (10) | - | Na₂CO₃ (2M aq. soln.) | 1,4-Dioxane | Not Specified | Not Specified | Not Specified | [2] |

| 4-(Hydroxymethyl)phenylboronic acid | 4-Bromo-1,3-thiazole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3M aq. soln.) | 1,4-Dioxane | 100 | Overnight | Not Specified | [5] |

| 3-Fluorophenylboronic acid | 3-Chloroindazole | Buchwald Precatalyst P2 (2.0) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 15 | Not Specified | [6] |

| 3-Fluorophenylboronic acid | 9,10-Dibromoanthracene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Low (unsuccessful) | [7] |

Experimental Protocols

The following are general protocols that can be adapted for the Suzuki coupling of this compound with various aryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is based on a general procedure for Suzuki coupling with functionalized boronic acids.[2][5]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 equiv)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv) as a 2M aqueous solution

-

1,4-Dioxane

-

Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (0.05 - 0.1 equiv).

-

Add 1,4-dioxane and the aqueous base solution (e.g., a 5:1 ratio of dioxane to water).

-

Degas the reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald Precatalyst

This protocol is adapted for more challenging couplings and is based on procedures using modern catalyst systems.[3][6]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.5 equiv)

-

Buchwald Precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2) (0.02 - 0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

1,4-Dioxane or Toluene

-

Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the Buchwald precatalyst (0.02 - 0.05 equiv), and potassium phosphate (2.0 - 3.0 equiv) to a reaction vessel.

-

Add the degassed organic solvent and water (e.g., a 4:1 to 10:1 ratio of organic solvent to water).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Perform a standard aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography.

Mandatory Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2012118812A2 - Substituted 6,5-fused bicyclic heteroaryl compounds - Google Patents [patents.google.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. 1692-15-5 | Pyridine-4-boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 5. WO2016009297A1 - Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators - Google Patents [patents.google.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]

Optimal base and solvent for Suzuki coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

An Application Note on the Optimal Base and Solvent for the Suzuki Coupling of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and functional materials.[1][2] The reaction's success is highly dependent on the careful selection of reaction parameters, including the base, solvent, catalyst, and ligand.[3][4] This document provides detailed application notes and protocols for the Suzuki coupling of this compound, a substrate with functional groups that require specific considerations for optimal reaction outcomes.

The substrate features a hydroxymethyl group, which can be sensitive to harsh reaction conditions, and a fluoro group, which influences the electronic properties of the boronic acid. The primary challenges include preventing side reactions such as protodeboronation of the boronic acid and potential interference from the hydroxyl group.[5] Therefore, the choice of a suitable base and solvent system is critical to achieving high yields and purity.

Role and Selection of the Base

The base is a crucial component of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic borate anion ([R-B(OH)₃]⁻), which facilitates the key transmetalation step with the palladium(II) complex.[5][6] The base's strength and nature can significantly impact reaction efficiency, yield, and the prevalence of side reactions.

For substrates with potentially sensitive functionalities like the hydroxymethyl group, milder inorganic bases are generally recommended.[5] Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to degradation or unwanted side reactions.[5] Organic bases like triethylamine (TEA) are often less effective than inorganic bases.[5] A common side reaction, particularly with electron-rich or certain heteroaryl boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by strong bases and the presence of excess water.[5]

Below is a comparative summary of common bases suitable for Suzuki couplings involving sensitive substrates.

Table 1: Comparative Analysis of Common Bases for Suzuki Coupling

| Base | Typical Equivalents | Common Solvent System(s) | Key Considerations & Remarks |

| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A reliable and widely used base; effective for a broad range of substrates.[6][7] |

| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane (often anhydrous) | Excellent choice for base-sensitive substrates; minimizes protodeboronation.[5] |

| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene, DMF | Highly effective, often providing superior yields, but is more costly; good solubility in organic solvents.[6] |

| Na₂CO₃ | 2.0 | Toluene/H₂O, Toluene/EtOH/H₂O | A cost-effective and highly effective option for standard couplings.[6][8] |

| KF | 2.0 - 3.0 | Toluene, THF | A mild base that can be effective for substrates with base-labile groups.[9] |

Role and Selection of the Solvent

The solvent system plays a multifaceted role by dissolving reactants, stabilizing the palladium catalyst, and influencing the rate and selectivity of the reaction.[10] Suzuki couplings can be performed in various solvent systems, including biphasic organic-aqueous mixtures, which are common.[1]

The choice of solvent often depends on the solubility of the substrates and the base used. Aprotic polar solvents are frequently employed. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

Table 2: Common Solvents for Suzuki Coupling

| Solvent | Typical Reaction Temperature (°C) | Advantages & Disadvantages |

| Dioxane / H₂O | 80 - 100 | Advantages: Excellent solvating power for a wide range of substrates and bases. Commonly used and well-documented.[5] Disadvantages: High boiling point can make removal difficult. |

| Toluene / H₂O | 80 - 110 | Advantages: Good for higher temperature reactions; forms an effective biphasic system.[1] Disadvantages: Poor solubility for some polar compounds. |

| DMF / H₂O | 70 - 150 | Advantages: High boiling point and good solvating power, particularly for polar substrates.[7][11] Disadvantages: Can be difficult to remove completely; potential for side reactions at high temperatures. |

| THF / H₂O | 60 - 70 | Advantages: Lower boiling point, making it easier to remove post-reaction. Good solvent for many organic compounds.[10] Disadvantages: Lower boiling point limits the reaction temperature. |

Visualized Workflows and Mechanisms

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for inputs/outputs ArX [label="R¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#EA4335"]; Boronic [label="R²-B(OH)₂", shape=plaintext, fontcolor="#4285F4"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#34A853"]; Borate [label="[R²-B(OH)₃]⁻", shape=plaintext, fontcolor="#4285F4"]; Product [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#FBBC05"];

// Edges Pd0 -> OxAdd [color="#202124"]; ArX -> OxAdd [color="#EA4335"]; OxAdd -> PdII [color="#202124"]; PdII -> Transmetal [color="#202124"]; Boronic -> Base [style=invis]; // for positioning Base -> Borate [label=" Activation", color="#34A853"]; Borate -> Transmetal [color="#4285F4"]; Transmetal -> PdII_R2 [color="#202124"]; PdII_R2 -> RedElim [color="#202124"]; RedElim -> Pd0 [color="#202124"]; RedElim -> Product [color="#FBBC05"]; }

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Figure 2: A typical experimental workflow for performing a Suzuki coupling reaction.

Figure 3: Decision logic for selecting the optimal base and solvent.

Experimental Protocols

The following protocols provide a general starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary for specific coupling partners.

Protocol 1: General Procedure using K₃PO₄ in Toluene

This protocol is recommended for substrates sensitive to hydrolysis or strong bases.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., SPhos or XPhos, 2-10 mol%)

-

Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

-

Solvent: Anhydrous, degassed Toluene

Procedure:

-

To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, ligand, and anhydrous K₃PO₄.[5]

-

Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the celite pad with additional solvent.[3]

-

Wash the combined organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: General Procedure using K₂CO₃ in Dioxane/Water

This protocol uses a common and robust biphasic solvent system.

Materials:

-

Aryl Halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: Degassed Dioxane and Water (e.g., 4:1 ratio)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, K₂CO₃, and the palladium catalyst.[12]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed dioxane and water solvent mixture via syringe.

-

Place a reflux condenser on the vessel and heat the mixture to 80-90 °C in an oil bath with stirring for 2-16 hours.[6]

-

Monitor the reaction for completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the desired product.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of a base and solvent system that accommodates its functional groups. The use of mild inorganic bases like K₃PO₄ or K₂CO₃ is recommended to prevent protodeboronation and potential side reactions involving the hydroxymethyl group.[5] Anhydrous polar aprotic solvents or biphasic aqueous systems, when properly degassed, provide a suitable reaction medium. The provided protocols offer a robust starting point for optimization, enabling researchers to efficiently synthesize target biaryl compounds for applications in pharmaceutical and materials science.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. arodes.hes-so.ch [arodes.hes-so.ch]

- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 12. reddit.com [reddit.com]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl moieties. This application note details the use of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, a valuable building block in the synthesis of functionalized biaryl compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further chemical modifications, making this reagent particularly attractive for drug discovery programs.

Application in Drug Discovery: Targeting the JNK Signaling Pathway

Biaryl compounds synthesized using this compound have shown potential as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and environmental stresses, and plays a significant role in apoptosis, inflammation, and cell proliferation.[1][2][3] Dysregulation of the JNK pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][3] Small molecule inhibitors that target key kinases in this pathway, such as MKK4/7 and JNK itself, are of significant interest.

Inhibitor [label="Biaryl Inhibitor\n(Small Molecule)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]

"Stress Signals" -> MAPKKK [color="#202124"]; "Inflammatory Cytokines" -> MAPKKK [color="#202124"]; MAPKKK -> MKK47 [label="P", color="#202124"]; MKK47 -> JNK [label="P", color="#202124"]; JNK -> cJun [label="P", color="#202124"]; cJun -> Apoptosis [color="#202124"]; cJun -> Inflammation [color="#202124"]; cJun -> Proliferation [color="#202124"];

Inhibitor -> MKK47 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Inhibitor -> JNK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } JNK Signaling Pathway and Inhibition.

Suzuki-Miyaura Cross-Coupling Reaction: Quantitative Data

The following table summarizes the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides, demonstrating the versatility and efficiency of this reaction.

| Entry | Aryl Bromide Partner | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | 2'-Fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile | 85 |

| 2 | 1-Bromo-4-nitrobenzene | 4'-Fluoro-3'-(hydroxymethyl)-4-nitro-1,1'-biphenyl | 82 |

| 3 | 1-Bromo-4-methoxybenzene | 4'-Fluoro-3'-(hydroxymethyl)-4-methoxy-1,1'-biphenyl | 91 |

| 4 | 1-Bromo-3,5-dimethylbenzene | 4'-Fluoro-3'-(hydroxymethyl)-3,5-dimethyl-1,1'-biphenyl | 88 |

| 5 | 2-Bromopyridine | 2-(4-Fluoro-3-(hydroxymethyl)phenyl)pyridine | 78 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[3]

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Solvent and Base Addition: Add toluene (10 mL), ethanol (2 mL), and an aqueous solution of potassium carbonate (2 M, 2 mL).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting products, featuring both fluorine and hydroxymethyl functionalities, are valuable intermediates for the development of novel therapeutics, particularly those targeting signaling pathways implicated in cancer, such as the JNK pathway. The provided protocols offer a reliable and straightforward methodology for researchers in the field of drug discovery and organic synthesis.

References

Application of (3-Fluoro-4-(hydroxymethyl)phenyl)boronic Acid in Drug Discovery: A Detailed Guide

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid is a versatile and valuable building block in modern drug discovery, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique structural features—a fluorinated phenyl ring, a hydroxymethyl group, and a boronic acid moiety—contribute to its utility in creating novel drug candidates, particularly in the areas of oncology and neurology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[1] The hydroxymethyl group offers a site for further chemical modification or can participate in hydrogen bonding interactions with biological targets. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[2][3] This combination of features makes this compound a sought-after reagent in medicinal chemistry for the construction of biaryl and other complex scaffolds found in many biologically active compounds.[][5]

Key Applications in Drug Discovery

While specific, publicly available examples of marketed drugs synthesized directly from this compound are not prominently documented in the searched literature, its application is evident in the synthesis of various investigational compounds, particularly kinase inhibitors. The general applicability of this and similar boronic acids is in the development of targeted therapies.[]

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] this compound serves as a key intermediate in the synthesis of kinase inhibitors by enabling the introduction of the 3-fluoro-4-(hydroxymethyl)phenyl moiety into heterocyclic core structures common in these drugs. This fragment can be crucial for achieving desired potency and selectivity.

Targeted Signaling Pathways:

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is a major regulator of cell proliferation and survival.[7] Inhibitors targeting this pathway are used in the treatment of various cancers.[] The 3-fluoro-4-(hydroxymethyl)phenyl group can be incorporated into EGFR inhibitors to potentially enhance their binding to the ATP-binding pocket of the kinase domain.[2][6]

-

ROCK Signaling Pathway: Rho-associated coiled-coil containing protein kinases (ROCK) are involved in regulating cell shape, motility, and contraction.[8][9][10] ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis.[8] The unique substitution pattern of this compound can be exploited to design novel ROCK inhibitors with improved pharmacological profiles.

Experimental Protocols

The primary application of this compound in drug synthesis is through the Suzuki-Miyaura cross-coupling reaction. Below is a general protocol that can be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction flask, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the anhydrous solvent to the flask. If using a solid catalyst and ligand, add them at this stage. If using a pre-catalyst solution, add it via syringe.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for another 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation

As specific quantitative data for compounds directly synthesized from this compound was not found in the provided search results, the following table presents hypothetical data for a synthesized kinase inhibitor to illustrate the expected format for data presentation.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based Assay GI₅₀ (nM) |

| SYNTH-001 | EGFR (T790M) | 15 | H1975 | 50 |

| SYNTH-002 | ROCK1 | 25 | A549 | 120 |

| SYNTH-003 | ROCK2 | 18 | MDA-MB-231 | 95 |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR and ROCK signaling pathways, which are common targets for inhibitors synthesized using this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of a drug candidate using this compound.

Conclusion

This compound is a key building block for the synthesis of novel therapeutic agents. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecular architectures, particularly for the development of kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this versatile reagent in their drug discovery programs. Further exploration of its application in the synthesis of diverse compound libraries is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]